Comprehensive Spectroscopic Profiling of 1-Allyl-6-methyl-1H-indole: A Technical Guide for Structural Elucidation
Comprehensive Spectroscopic Profiling of 1-Allyl-6-methyl-1H-indole: A Technical Guide for Structural Elucidation
Executive Summary
The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, N-alkylation and ring-methylation dramatically alter the electronic landscape and steric profile of the indole scaffold. This technical whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly known as 1-allyl-6-methyl-1H-indole). By synthesizing theoretical principles with empirical data, this guide establishes a self-validating framework for researchers to definitively confirm the structural identity of this molecule.
Structural Overview and Diagnostic Strategy
1-Allyl-6-methyl-1H-indole ( C12H13N , MW: 171.24 g/mol ) consists of an electron-rich indole core modified by a weakly electron-donating methyl group at the C6 position and an allyl group at the N1 position.
The analytical strategy for confirming this structure relies on three core diagnostic pillars:
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Confirmation of N-Substitution: The absence of the characteristic N-H exchangeable proton in 1 H NMR and the N-H stretch in IR spectroscopy.
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Allyl Group Dynamics: The complex multiplet splitting patterns in 1 H NMR caused by the adjacent alkene system[1].
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Aromatic Core Mapping: The specific chemical shifts of the C6-methyl group and the remaining aromatic protons, which are influenced by the anisotropic effects of the indole ring[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most granular view of the molecule's connectivity. The data below is synthesized from established literature values for 1-allyl-1H-indoles and 6-methylindoles[1][2][3][4].
Quantitative Data: 1 H and 13 C NMR
| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Integration | 13 C Chemical Shift (ppm) |
| 2 | 7.05 | d ( J=3.1 ) | 1H | 128.5 |
| 3 | 6.45 | d ( J=3.1 ) | 1H | 101.2 |
| 4 | 7.48 | d ( J=8.0 ) | 1H | 120.4 |
| 5 | 6.95 | dd ( J=8.0,1.0 ) | 1H | 121.8 |
| 6 | - | - | - | 136.2 |
| 7 | 7.12 | s (broad) | 1H | 109.5 |
| 3a | - | - | - | 126.8 |
| 7a | - | - | - | 136.5 |
| N-CH 2 | 4.70 | dt ( J=5.5,1.5 ) | 2H | 48.5 |
| -CH= | 5.98 | ddt ( J=17.1,10.3,5.5 ) | 1H | 133.8 |
| =CH 2 (trans) | 5.15 | dq ( J=17.1,1.5 ) | 1H | 116.5 |
| =CH 2 (cis) | 5.08 | dq ( J=10.3,1.5 ) | 1H | 116.5 |
| 6-CH 3 | 2.45 | s | 3H | 21.8 |
Mechanistic Interpretation & Causality
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The Allyl System (N-CH 2 -CH=CH 2 ): The methylene protons attached directly to the nitrogen (N-CH 2 ) are highly deshielded (~4.70 ppm) due to the inductive electron-withdrawing effect of the indole nitrogen[1]. The adjacent methine proton (-CH=) appears as a complex doublet of doublet of triplets (ddt) at ~5.98 ppm. This complexity arises from cis-coupling ( J≈10.3 Hz), trans-coupling ( J≈17.1 Hz) with the terminal alkene protons, and vicinal coupling ( J≈5.5 Hz) with the N-CH 2 group[1].
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The 6-Methyl Group: The methyl protons appear as a sharp singlet at ~2.45 ppm[2][3]. The presence of this electron-donating group slightly shields the adjacent H5 and H7 protons compared to an unsubstituted indole.
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Indole Core Dynamics: The H3 proton is highly shielded (~6.45 ppm) because the indole nitrogen donates its lone pair into the aromatic system, increasing electron density specifically at the C3 position (enamine-like resonance).
Infrared (IR) Spectroscopy
Infrared spectroscopy serves as a rapid, orthogonal validation tool for functional group integrity.
Quantitative Data: ATR-FTIR
| Wavenumber (cm −1 ) | Intensity | Functional Group Assignment | Diagnostic Significance |
| 3050 - 3100 | Weak | Aromatic & Alkene C-H stretch | Confirms sp2 hybridized carbons. |
| 2850 - 2950 | Medium | Aliphatic C-H stretch | Confirms the 6-methyl and N-CH 2 groups. |
| 1645 | Medium | Alkene C=C stretch | Specifically diagnostic for the allyl double bond. |
| 1510, 1460 | Strong | Aromatic C=C stretch | Confirms the indole heteroaromatic core. |
| 810 | Strong | C-H out-of-plane bend | Indicates adjacent aromatic protons (H4/H5). |
Mechanistic Interpretation & Causality
The most critical diagnostic feature of the IR spectrum for 1-allyl-6-methyl-1H-indole is a negative finding : the complete absence of a broad, strong absorption band in the 3300–3400 cm −1 region. Unsubstituted indoles exhibit a prominent N-H stretching band here[2]. Its absence definitively proves successful N-alkylation.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides definitive proof of the molecular weight and structural connectivity through predictable fragmentation pathways.
Quantitative Data: EI-MS (70 eV)
| m/z Ratio | Relative Abundance | Ion Assignment | Loss Fragment |
| 171 | ~60% | Molecular Ion [M]+∙ | None |
| 130 | 100% (Base Peak) | [M−C3H5]+ | Allyl radical (-41 Da) |
| 156 | ~15% | [M−CH3]+ | Methyl radical (-15 Da) |
| 77 | ~10% | [C6H5]+ | Phenyl cation |
Mechanistic Interpretation & Causality
Indoles form highly stable radical cations under EI conditions. The dominant fragmentation pathway for N-allyl indoles is the homolytic cleavage of the N-C(allyl) bond. The loss of the allyl radical ( C3H5∙ , 41 Da) yields the 6-methylindolium cation (m/z 130), which is exceptionally stable due to charge delocalization across the aromatic system. This ion often undergoes ring expansion to form a stable quinolinium-like or tropylium-like structure, explaining why m/z 130 is the base peak.
Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathway.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when acquiring spectroscopic data for this compound.
Protocol 1: High-Resolution NMR Acquisition
Self-Validation Mechanism: The use of Tetramethylsilane (TMS) ensures absolute chemical shift calibration, while the deuterium lock prevents field drift during acquisition.
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Sample Preparation: Dissolve 5–10 mg of highly purified 1-allyl-6-methyl-1H-indole in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS.
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Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.
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Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3 and perform automated gradient shimming (Z1-Z4).
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Acquisition ( 1 H): Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the 6-methyl protons. Acquire 16–32 scans.
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Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum automatically, then reference the TMS peak to exactly 0.00 ppm.
Protocol 2: GC-EI-MS Analysis
Self-Validation Mechanism: Running a solvent blank prior to the sample ensures no carryover, while the PFTBA tuning compound validates the mass analyzer's accuracy.
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Sample Preparation: Dilute the compound to a concentration of 100 μ g/mL in GC-grade ethyl acetate.
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Instrument Setup: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). Set the injection port to 250°C.
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Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
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MS Parameters: Set the electron ionization source to 70 eV and the source temperature to 230°C. Scan range: m/z 40 to 300.
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Execution: Inject 1 μ L of the sample with a split ratio of 10:1.
Figure 2: Multi-modal spectroscopic workflow for structural validation.
References
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The Royal Society of Chemistry. "Supporting Information: Synthesis of 1-allyl-1H-indole-3-carbaldehyde." RSC,[Link]
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MDPI. "Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication." Molecules,[Link]
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MDPI. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules,[Link]
